Roburin A

Description

Properties

CAS No. |

132864-75-6 |

|---|---|

Molecular Formula |

C82H50O51 |

Molecular Weight |

1851.251 |

InChI |

InChI=1S/C82H50O51/c83-13-1-8-20(46(93)41(13)88)21-9(2-14(84)42(89)47(21)94)76(117)128-67-18(6-124-73(8)114)126-74(115)10-3-15(85)43(90)48(95)22(10)26-36-28(54(101)62(109)52(26)99)29-38-33(59(106)65(112)55(29)102)34(69(130-79(38)120)71(67)132-80(36)121)32-35-25(51(98)64(111)58(32)105)24-12(5-17(87)45(92)50(24)97)77(118)129-68-19(7-125-78(35)119)127-75(116)11-4-16(86)44(91)49(96)23(11)27-37-30(56(103)63(110)53(27)100)31-39-40(60(107)66(113)57(31)104)61(108)70(131-82(39)123)72(68)133-81(37)122/h1-5,18-19,34,61,67-72,83-113H,6-7H2/t18-,19+,34+,61+,67-,68+,69-,70-,71+,72+/m0/s1 |

InChI Key |

QTCMAUFCWPWEDU-DMXGXNKNSA-N |

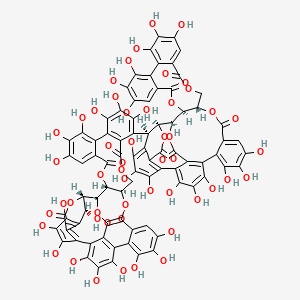

SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)C8=C(C(=C(C9=C8C(=O)OCC2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C4=C(C(=C(C(=C4C(=O)O3)C3=C(C(=C(C=C3C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C29)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Roburin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roburin A, a prominent ellagitannin found in the heartwood of oak species such as Quercus robur and Quercus petraea, has garnered significant scientific interest due to its antioxidant properties and potential health benefits. As a complex dimeric compound, a thorough understanding of its chemical structure is paramount for research and development. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by quantitative data, detailed experimental protocols for its isolation and analysis, and a visualization of its biological significance.

Chemical Structure and Properties of this compound

This compound is a C-glycosidic ellagitannin dimer. Its structure is formed from two vescalagin (B1683822) monomer units.[1] The linkage is believed to be an ether bond between the hexahydroxydiphenoyl (HHDP) group of one vescalagin unit and the nonahydroxytriphenoyl group of the second unit.[1] This complex arrangement gives rise to a large and highly hydroxylated molecule with a significant potential for hydrogen bonding and interaction with biological macromolecules.

Physicochemical and Spectrometric Data

The structural elucidation of this compound has been primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry provides precise mass determination, while 2D NMR techniques have been instrumental in establishing the connectivity of the complex ring systems.

| Property | Value | Source |

| Chemical Formula | C₈₂H₅₀O₅₁ | [2] |

| Molecular Weight | 1851.24 g/mol | [2][3] |

| CAS Number | 132864-75-6 | [2][4] |

| IUPAC Name | (1S,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-15-[(1S,2S,20S,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-pentadecahydroxy-4,17,22,40,44-pentaoxo-3,18,21,41,43-pentaoxanonacyclo[27.13.3.1³⁸,⁴².0²,²⁰.0⁵,¹⁰.0¹¹,¹⁶.0²³,²⁸.0³³,⁴⁵.0³⁴,³⁹]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaen-46-yl]-3,18,21,41,43-pentaoxanonacyclo[27.13.3.1³⁸,⁴².0²,²⁰.0⁵,¹⁰.0¹¹,¹⁶.0²³,²⁸.0³³,⁴⁵.0³⁴,³⁹]hexatetraconta-5,7,9,11(16),12,14,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone | [5] |

| Mass Spectrometry (ESI-MS) | m/z 1849.1241 [M-H]⁻ (singly charged), m/z 924.5620 [M-2H]²⁻ (doubly charged) | [6] |

| Key MS/MS Fragments | m/z 933, 915, 301 |

Experimental Protocols

Isolation and Purification of this compound from Oak Wood

This protocol outlines a general procedure for the extraction and isolation of this compound from oak wood shavings.

-

Extraction:

-

Oak wood shavings are macerated in an aqueous ethanol (B145695) or acetone (B3395972) solution (e.g., 70% acetone) at room temperature for 24-48 hours.

-

The resulting extract is filtered to remove solid wood particles.

-

The organic solvent is removed under reduced pressure using a rotary evaporator, yielding a crude aqueous extract.

-

-

Liquid-Liquid Partitioning:

-

The crude aqueous extract is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove lipids, chlorophylls, and smaller phenolic compounds. The ellagitannin fraction, including this compound, remains predominantly in the aqueous phase.

-

-

Chromatographic Purification:

-

The concentrated aqueous extract is subjected to column chromatography on a Sephadex LH-20 resin, using a stepwise gradient of ethanol in water to separate compounds based on their size and polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions enriched with this compound are pooled and may require further purification using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of acetonitrile (B52724) in water containing a small amount of acid (e.g., 0.1% formic acid).

-

-

Purity Assessment:

-

The purity of the isolated this compound is confirmed by analytical HPLC-DAD (Diode Array Detection) and LC-MS.

-

Structural Characterization by LC-MS/MS

This protocol describes the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry.

-

Chromatographic Separation:

-

An analytical C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is used.

-

The mobile phase typically consists of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

-

A linear gradient is run from a low to a high percentage of solvent B over 20-30 minutes to elute the analytes.

-

The flow rate is maintained at approximately 0.2-0.4 mL/min.

-

-

Mass Spectrometry Analysis:

-

An electrospray ionization (ESI) source is used in negative ion mode.

-

For full scan analysis (MS1), the mass range is set to m/z 100-2000.

-

For tandem mass spectrometry (MS/MS), the doubly charged precursor ion of this compound (m/z 924.56) is selected for fragmentation.

-

Collision-induced dissociation (CID) is performed using argon as the collision gas, with optimized collision energy to generate characteristic fragment ions (e.g., m/z 933, 915, 301).

-

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol details a common method for assessing the free radical scavenging activity of this compound.

-

Preparation of Reagents:

-

A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM).

-

A series of dilutions of the isolated this compound are prepared in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, a small volume (e.g., 50 µL) of each this compound dilution is mixed with a larger volume (e.g., 150 µL) of the DPPH solution.

-

The plate is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at approximately 517 nm using a microplate reader.

-

A blank (methanol) and a positive control (e.g., ascorbic acid or Trolox) are included.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the this compound sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Biological Activity and Cellular Impact

This compound, as a key component of oak wood extracts like Robuvit®, is metabolized by gut microbiota into smaller, bioactive molecules such as urolithins and ellagic acid. These metabolites are absorbed into the bloodstream and have been shown to exert systemic effects. Research suggests that these metabolites can modulate fundamental cellular processes.

The following diagram illustrates the proposed biological impact of this compound metabolites on cellular pathways.

Caption: Biological pathway of this compound from ingestion to cellular effects.

Conclusion

This compound is a structurally complex and biologically significant ellagitannin. Its dimeric nature, derived from two vescalagin units, underpins its chemical properties and interactions. The methodologies outlined in this guide for its isolation and characterization are fundamental for ongoing research. Furthermore, the elucidation of the biological pathways affected by its metabolites continues to open new avenues for its potential application in health and medicine, particularly in areas related to cellular function and antioxidant defense. This guide serves as a foundational resource for professionals engaged in the study and development of natural products.

References

- 1. Simultaneous Quantification of Ellagitannins and Related Polyphenols in Geranium thunbergii Using Quantitative NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ellagitannins Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Roburin A: Discovery, Natural Sources, and Biological Activity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Roburin A, a prominent member of the ellagitannin family, has garnered significant scientific interest due to its potent antioxidant properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this complex molecule.

Discovery and Chemical Structure

This compound was first isolated and identified in 1991 by Herve du Penhoat and colleagues from the heartwood of the English Oak, Quercus robur.[1][2] It is a dimeric ellagitannin, a class of hydrolyzable tannins, with a complex chemical structure.

Chemically, this compound is composed of two vescalagin (B1683822) subunits, which are themselves C-glucosidic ellagitannins.[2][3] The chemical formula for this compound is C₈₂H₅₀O₅₁ and it has a molar mass of 1851.251 g·mol⁻¹.[3] The family of roburins includes other related compounds such as Roburin B, C, D, and E, which are dimers of vescalagin and castalagin, or feature additional sugar moieties.[2][4]

Natural Sources of this compound

The primary and only known natural source of this compound and other roburins is oak wood.[2][4][5][6] This specificity makes oak-aged consumables a dietary source of these compounds.

Table 1: Natural Sources of this compound

| Genus | Species | Common Name | Part of Plant |

| Quercus | robur | English Oak | Heartwood[1][3] |

| Quercus | petraea | Sessile Oak | Wood[3] |

| Quercus | alba | White Oak | Wood[3] |

| Quercus | suber | Cork Oak | Cork[3] |

A commercially available standardized aqueous extract of French oak wood (Quercus robur), known as Robuvit®, is a significant source of roburins for research purposes.[2][4][6]

Experimental Protocols

Isolation and Purification of this compound from Quercus robur Heartwood

The following protocol is a generalized procedure based on established methods for the isolation of ellagitannins from oak wood.

Caption: General workflow for the isolation and purification of this compound.

-

Extraction: Milled heartwood of Quercus robur is extracted with a mixture of acetone and water (e.g., 70:30 v/v). The mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to ensure exhaustive extraction.

-

Filtration and Concentration: The extract is filtered to remove solid wood particles. The acetone is then removed under reduced pressure using a rotary evaporator, yielding a concentrated aqueous extract.

-

Solvent Partitioning: The aqueous extract is partitioned with a series of organic solvents of increasing polarity, such as ethyl acetate (B1210297), to separate compounds based on their polarity. Ellagitannins like this compound are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography, often using Sephadex LH-20, with a gradient of ethanol (B145695) or methanol (B129727) in water as the eluent. This step separates compounds based on their size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a reversed-phase column (e.g., C18) to yield the pure compound.

Structural Elucidation of this compound

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. isrctn.com [isrctn.com]

- 5. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review of Phytochemistry and Biological Activities of Quercus Species [mdpi.com]

The Biosynthesis of Roburin A in Quercus robur: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roburin A, a prominent ellagitannin found in the heartwood of the English oak (Quercus robur), has garnered significant interest within the scientific community due to its potent antioxidant and potential therapeutic properties. As a dimeric C-glycosidic ellagitannin, its complex structure presents a fascinating biosynthetic puzzle. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound in Quercus robur, detailing the precursor molecules, key enzymatic transformations, and intermediate compounds. Furthermore, this document summarizes available quantitative data and outlines the experimental protocols employed in the study of this intricate metabolic route.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and culminates in the formation of complex dimeric structures. The pathway can be broadly divided into the formation of the gallotannin precursor, the synthesis of the monomeric ellagitannin vescalagin (B1683822), and the final dimerization to yield this compound.

Formation of the Pentagalloylglucose (B1669849) Precursor

The journey to this compound begins with the synthesis of the pivotal intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose. This process starts with β-glucogallin (1-O-galloyl-β-D-glucopyranose), which undergoes a series of position-specific galloylation steps.[1] Each step is catalyzed by specific glucosyltransferases, utilizing galloyl-CoA or other activated gallic acid donors. While the complete set of enzymes for this process in Quercus robur has not been fully elucidated, the general pathway is well-established in the biosynthesis of hydrolyzable tannins.[1]

Synthesis of the Monomer, Vescalagin

Vescalagin, the monomeric precursor to this compound, is a C-glycosidic ellagitannin. Its formation from pentagalloylglucose involves a series of oxidative coupling reactions and intramolecular rearrangements. A proposed pathway in Quercus robur suggests the formation of C-glycosidic ellagitannins from pentagalloylglucose, with stachyurin (B1207473) and casuarinin (B1208647) as potential intermediates.[2]

The key transformation is the formation of the hexahydroxydiphenoyl (HHDP) group through the oxidative coupling of two galloyl residues. This reaction is catalyzed by laccase-like phenol (B47542) oxidases.[1] In the case of vescalagin, this oxidative coupling occurs between the galloyl groups at the C4 and C6 positions of the glucose core. Further oxidative coupling and rearrangements lead to the formation of the complex structure of vescalagin.

Dimerization to this compound

The final step in the biosynthesis of this compound is the dimerization of two vescalagin molecules.[3][4] This is also believed to be an oxidative coupling reaction, likely catalyzed by a laccase or a similar phenol oxidase. The linkage is formed between the C1 of the glucose moiety of one vescalagin unit and the HHDP group of the second vescalagin unit, creating the dimeric structure of this compound.

Quantitative Data

The concentration of this compound and its precursors can vary significantly depending on the tissue type (heartwood vs. sapwood), the age of the tree, and environmental conditions. The following tables summarize the available quantitative data from studies on Quercus robur and the closely related Quercus petraea.

| Compound | Tissue | Concentration Range (mg/g of dry wood) | Reference |

| This compound | Heartwood (Q. petraea) | 0.1 - 1.0 | [5] |

| Vescalagin | Heartwood (Q. petraea) | 0.3 - 13.9 | [5] |

| Castalagin (B1583131) | Heartwood (Q. petraea) | 2.0 - 16.0 | [5] |

| Total Ellagitannins | Heartwood (Q. robur and Q. petraea) | Vescalagin and castalagin can constitute 40-60% of total ellagitannins. | [3] |

| Compound | Matrix | Concentration Range | Reference |

| Vescalagin | Red Wine (aged in oak barrels) | ~2 mg/L | [3] |

| Castalagin | Red Wine (aged in oak barrels) | ~8 mg/L | [3] |

| Total Ellagitannins | Cognac Eaux-de-Vie (aged in oak barrels) | Up to 23 mg/L (after 3 months) | [6][7] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway and the quantification of its intermediates have been made possible through a combination of sophisticated analytical techniques.

Extraction of Ellagitannins from Quercus robur Wood

Objective: To extract ellagitannins from oak wood for qualitative and quantitative analysis.

Methodology:

-

Sample Preparation: Oak wood (heartwood or sapwood) is first air-dried to a constant weight and then ground into a fine powder (e.g., using a Glen Creston mill) to increase the surface area for extraction.[8]

-

Extraction: The powdered wood is extracted with a solvent mixture, typically an aqueous solution of acetone (B3395972) or methanol (B129727) (e.g., 70% acetone). The extraction is often performed at room temperature with continuous stirring for several hours.

-

Solvent Removal: The extract is filtered, and the organic solvent is removed under reduced pressure using a rotary evaporator.

-

Purification (Optional but Recommended): The aqueous extract can be further purified to remove non-tannin compounds. This is often achieved through solid-phase extraction (SPE) using cartridges packed with resins like Amberlite XAD7 HP or Sephadex LH-20.[2] The tannins are adsorbed onto the resin and then eluted with a more polar solvent (e.g., methanol or ethanol).

Quantification of this compound and Precursors by HPLC-MS/MS

Objective: To separate and quantify this compound, vescalagin, and other related ellagitannins in the extracted samples.

Methodology:

-

Chromatographic Separation: The purified extract is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient elution system. The mobile phase usually consists of two solvents:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol. The gradient starts with a high proportion of solvent A, and the concentration of solvent B is gradually increased to elute the compounds based on their polarity.

-

-

Detection and Quantification: The eluting compounds are detected using a UV detector (typically at 280 nm) and a mass spectrometer (MS). Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of tannins.[2] Quantification is achieved by tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) or single ion recording (SIR) mode. This provides high selectivity and sensitivity.

-

Calibration: Quantification is performed using external calibration curves prepared from authentic standards of this compound and vescalagin. If pure standards are unavailable, quantification can be expressed as equivalents of a related, commercially available standard like gallic acid or castalagin. An internal standard (e.g., chlorogenic acid) is often added to the samples to correct for variations in injection volume and instrument response.[2]

Laccase Enzyme Assay (General Protocol)

Objective: To determine the activity of laccase enzymes, which are implicated in the oxidative coupling steps of ellagitannin biosynthesis.

Methodology:

-

Enzyme Extraction: Plant tissue (Quercus robur leaves or cambial tissue) is homogenized in a cold extraction buffer (e.g., phosphate (B84403) buffer at pH 7.0) containing protective agents like polyvinylpyrrolidone (B124986) (PVP) to bind phenolic compounds and a reducing agent like dithiothreitol (B142953) (DTT). The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.

-

Assay Mixture: The reaction mixture typically contains:

-

A suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).

-

A substrate that produces a colored product upon oxidation by laccase. Common substrates include 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), syringaldazine, or guaiacol.

-

The enzyme extract.

-

-

Measurement: The rate of the reaction is monitored by measuring the increase in absorbance of the colored product over time using a spectrophotometer at a specific wavelength (e.g., 420 nm for the oxidized form of ABTS).

-

Calculation of Activity: Enzyme activity is calculated from the initial linear rate of the reaction and is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of substrate per minute under the specified conditions.

Visualizations

Caption: Proposed biosynthetic pathway of this compound in Quercus robur.

Caption: Experimental workflow for the extraction and analysis of this compound.

Conclusion

The biosynthesis of this compound in Quercus robur is a complex and fascinating pathway that highlights the intricate metabolic capabilities of plants. While the general steps from the phenylpropanoid pathway to the formation of the monomeric precursor vescalagin and its subsequent dimerization are understood, further research is needed to identify and characterize the specific enzymes, particularly the laccase-like oxidases, from Quercus robur that catalyze the key oxidative coupling reactions. The quantitative data available underscore the significant contribution of this compound and its precursors to the chemical composition of oak heartwood. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate this pathway, potentially leading to the development of novel biotechnological applications for the production of these valuable bioactive compounds.

References

- 1. Enzyme Activity Measurement for Tannase [creative-enzymes.com]

- 2. Extraction, detection, and quantification of flavano-ellagitannins and ethylvescalagin in a Bordeaux red wine aged in oak barrels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ellagitannins | OIV [oiv.int]

- 5. Role of ellagitannins and OTR of the Quercus petraea (Matt.) Liebl barrel staves for beverages aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. afs-journal.org [afs-journal.org]

Roburin A: A Comprehensive Technical Guide to its Role in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roburin A, a complex ellagitannin found predominantly in oak species (Quercus spp.), is emerging as a significant molecule in the intricate world of plant defense. As a member of the hydrolyzable tannins, this compound possesses a chemical structure that lends itself to potent bioactivity, playing a crucial role in protecting plants from a range of biotic threats. This technical guide provides an in-depth exploration of this compound's function in plant defense, consolidating current research on its mode of action, its influence on key defense signaling pathways, and the experimental methodologies used to elucidate its effects. While direct research on this compound is still developing, this document synthesizes findings from the broader class of ellagitannins to present a comprehensive overview for researchers and professionals in plant science and drug development.

Introduction to this compound

This compound is a dimeric ellagitannin, a class of hydrolyzable tannins characterized by ester linkages to a sugar core, typically glucose. These esters are composed of hexahydroxydiphenic acid (HHDP) groups, which spontaneously lactonize to form ellagic acid upon hydrolysis.

Chemical Structure and Properties

This compound is a C-glycosidic ellagitannin dimer. Specifically, it is composed of two vescalagin (B1683822) subunits. Its complex polyphenolic structure, with numerous hydroxyl groups, is key to its biological activity, including its ability to bind proteins and act as a potent antioxidant.

-

Molecular Formula: C₈₂H₅₀O₅₁

-

Molar Mass: 1851.25 g/mol

-

Key Structural Features: Composed of two vescalagin units, which are themselves complex ellagitannins. The molecule possesses a high density of phenolic hydroxyl groups, contributing to its strong potential for hydrogen bonding and protein precipitation.

Natural Occurrence

This compound is primarily found in the heartwood, bark, and leaves of oak trees, particularly of the Quercus genus. Notable species include:

-

Quercus robur (Pedunculate or English Oak)

-

Quercus petraea (Sessile Oak)

-

Quercus alba (White Oak)

-

Quercus suber (Cork Oak)[1]

The concentration of this compound and other ellagitannins in oak tissues can vary depending on the species, age of the tree, environmental conditions, and the specific tissue.

Role of this compound in Plant Defense

While direct studies on this compound are limited, the broader class of ellagitannins has been extensively studied for its role in plant defense against herbivores and pathogens. The defensive properties of these compounds are generally attributed to two primary mechanisms: antifeedant/toxic effects and the induction of plant defense signaling pathways.

Antifeedant and Toxic Effects against Herbivores

Tannins, including ellagitannins like this compound, are well-documented as deterrents to insect herbivores.[2] The primary mechanisms for this are:

-

Astringency and Protein Precipitation: The phenolic hydroxyl groups of tannins form strong hydrogen bonds with proteins, including digestive enzymes in the insect gut. This binding can lead to the precipitation of these proteins, reducing their enzymatic activity and diminishing the nutritional value of the ingested plant material. This creates an astringent, unpalatable sensation that deters feeding.

-

Oxidative Stress: In the alkaline environment of many insect midguts, ellagitannins can auto-oxidize, generating reactive oxygen species (ROS). This oxidative stress can damage cellular components in the insect, leading to toxicity.

While no studies have quantified the specific antifeedant activity of isolated this compound against oak herbivores like the gypsy moth (Lymantria dispar), the high concentration of ellagitannins in oak leaves is strongly correlated with resistance to herbivory.[3][4]

Antimicrobial Activity against Pathogens

Ellagitannins also exhibit broad-spectrum antimicrobial activity against a range of plant pathogens, including fungi and bacteria. The proposed mechanisms of action include:

-

Enzyme Inhibition: Similar to their effect on insect digestive enzymes, tannins can inhibit microbial extracellular enzymes that are necessary for host tissue degradation and invasion.

-

Metal Ion Chelation: Tannins can chelate metal ions that are essential for microbial growth and enzymatic function.

-

Disruption of Cell Membranes: The polyphenolic nature of these compounds can lead to the disruption of microbial cell membranes, causing leakage of cellular contents and cell death.

Studies on various plant extracts rich in ellagitannins have demonstrated significant inhibition of phytopathogenic fungi.[5][6]

This compound and Plant Defense Signaling

Beyond direct toxicity, there is growing evidence that ellagitannins can act as signaling molecules, priming and inducing the plant's own defense responses. This is a crucial aspect of their function, as it allows the plant to mount a more robust and systemic defense.

Induction of the Salicylic (B10762653) Acid (SA) Pathway

The salicylic acid (SA) pathway is a key signaling cascade in plant defense, primarily associated with resistance to biotrophic and hemi-biotrophic pathogens. Research on the ellagitannin 1-O-galloyl-2,3;4,6-bis-hexahydroxydiphenoyl-β-D-glucopyranose (HeT) in strawberry plants has provided a valuable model for how compounds like this compound might function. Application of HeT was shown to:

-

Induce a rapid oxidative burst (production of ROS).

-

Trigger callose deposition to reinforce cell walls at the site of potential infection.

-

Increase the levels of free salicylic acid.

-

Upregulate the expression of the pathogenesis-related gene PR1, a key marker for SA pathway activation.

This demonstrates that an ellagitannin can elicit a defense response similar to that triggered by an actual pathogen attack, leading to induced resistance.

Potential Crosstalk with the Jasmonic Acid (JA) Pathway

The jasmonic acid (JA) signaling pathway is primarily associated with defense against necrotrophic pathogens and chewing insects. The SA and JA pathways are known to engage in complex crosstalk, which can be synergistic or antagonistic depending on the specific context.[1][7]

Given that ellagitannins are effective against insect herbivores, it is plausible that this compound could also influence the JA pathway. Herbivore feeding typically triggers the production of JA, which then activates the expression of a different set of defense genes, including those for proteinase inhibitors and enzymes involved in the production of other toxic secondary metabolites.

While direct evidence for this compound's involvement is lacking, the known antagonistic relationship between SA and JA suggests that the induction of one pathway by this compound could modulate the other. For example, a high level of SA signaling induced by this compound in response to a pathogen might suppress JA-mediated defenses. Conversely, in the context of herbivory, it is possible that this compound or its breakdown products could potentiate JA signaling.

Quantitative Data

Direct quantitative data on the effects of isolated this compound on plant pests is scarce in the literature. However, studies on extracts containing ellagitannins provide valuable insights.

Table 1: Antifeedant Activity of Tannin-Containing Extracts against Lymantria dispar

| Plant Extract | Concentration (%) | Antifeeding Index (AFI) (%) | Activity Level |

| Aesculus hippocastanum | 1 | 87.10 | Strong |

| 2 | 88.52 | Strong | |

| 5 | 89.05 | Strong | |

| Morus alba | 1 | 64.33 | Medium |

| 2 | 66.97 | Medium | |

| 5 | 71.37 | Strong | |

| Data adapted from Gvozdenac et al. (2013). The antifeeding index indicates the percentage reduction in food consumption compared to a control.[8][9] |

Table 2: In Vitro Antifungal Activity of Tannin-Rich Chestnut Wood Extract

| Fungal Species | Tannin Concentration (µg/mL) | Growth Inhibition (%) |

| Fusarium solani | 500 | 45.2 |

| 1000 | 56.6 | |

| Rhizoctonia solani | 500 | 58.3 |

| 1000 | 68.8 | |

| Penicillium digitatum | 500 | 75.1 |

| 1000 | 87.0 | |

| Sclerotinia rolfsii | 500 | 89.5 |

| 1000 | 100 | |

| Data adapted from a study on the inhibitory effects of sweet chestnut wood extract, which is rich in hydrolyzable tannins similar to those found in oak.[5] |

Experimental Protocols

Extraction of this compound and Other Ellagitannins

This protocol provides a general method for the extraction of ellagitannins from oak leaves.

Methodology:

-

Sample Preparation: Freshly collected oak leaves are immediately flash-frozen in liquid nitrogen and then lyophilized (freeze-dried) to preserve their chemical integrity. The dried leaves are ground into a fine powder.

-

Extraction: The powdered leaf material is extracted with a solution of 70% aqueous acetone at room temperature with constant stirring for 24 hours. The ratio of solvent to plant material is typically 10:1 (v/w).

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The acetone is then removed from the filtrate using a rotary evaporator under reduced pressure, leaving an aqueous suspension.

-

Purification: The aqueous suspension is partitioned against ethyl acetate. The ethyl acetate fraction, which contains the ellagitannins, is collected. This process is repeated three times to ensure complete extraction.

-

Final Product: The combined ethyl acetate fractions are dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness to yield a crude ellagitannin extract. Further purification of this compound can be achieved using column chromatography (e.g., Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC-DAD

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient would start with a low percentage of B (e.g., 5%), increasing to a higher percentage (e.g., 30-40%) over 30-40 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific column and sample matrix.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Diode array detection allows for monitoring at multiple wavelengths. A wavelength of 280 nm is commonly used for the detection of ellagitannins. The full UV spectrum (200-400 nm) should be recorded to aid in peak identification.

-

Quantification: Quantification is typically performed by creating a calibration curve with an isolated and purified this compound standard. If a pure standard is not available, quantification can be expressed as equivalents of a more common standard, such as ellagic acid or gallic acid, though this is less accurate.

Antifeedant Bioassay: Leaf Disc Choice Test

This bioassay is used to assess the deterrent effect of this compound on chewing insects.[10][11][12]

Methodology:

-

Leaf Disc Preparation: Leaf discs of a uniform size (e.g., 1 cm diameter) are punched from a suitable host plant leaf (e.g., oak leaves for Lymantria dispar).

-

Treatment Application: The leaf discs are treated with different concentrations of a this compound solution (dissolved in a suitable solvent, e.g., ethanol (B145695) or acetone). Control discs are treated with the solvent only. The solvent is allowed to evaporate completely.

-

Experimental Setup: In a petri dish lined with moist filter paper, a single insect larva is presented with two treated leaf discs and two control leaf discs arranged in a quadrant.

-

Data Collection: After a set period (e.g., 24 hours), the area of each leaf disc consumed is measured. This can be done using image analysis software.

-

Calculation of Antifeedant Index (AFI): AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.

In Vitro Antifungal Assay: Mycelial Growth Inhibition

This assay determines the ability of this compound to inhibit the growth of phytopathogenic fungi.[5][6][13][14][15][16][17][18][19]

Methodology:

-

Media Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) is prepared and autoclaved. While the medium is still molten, different concentrations of a sterile-filtered this compound solution are added. The final concentrations might range from 10 to 1000 µg/mL. A control plate with no this compound is also prepared.

-

Inoculation: A small plug (e.g., 5 mm diameter) of mycelium from an actively growing culture of the target fungus is placed in the center of each plate.

-

Incubation: The plates are incubated at an appropriate temperature for the specific fungus (e.g., 25 °C) in the dark.

-

Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculation of Growth Inhibition: Inhibition (%) = [(Dc - Dt) / Dc] * 100 Where Dc is the average diameter of the colony in the control plates, and Dt is the average diameter of the colony in the treated plates.

Conclusion and Future Directions

This compound, as a representative of the ellagitannins, undoubtedly plays a significant role in the defense mechanisms of Quercus species. Its chemical properties suggest potent antifeedant and antimicrobial activities. Furthermore, emerging evidence on related compounds indicates a sophisticated role for ellagitannins as signaling molecules that can induce the plant's own defense pathways.

However, there is a clear need for further research focused specifically on this compound. Future studies should aim to:

-

Isolate and purify this compound to conduct direct bioassays against key oak herbivores and pathogens.

-

Quantify the concentration of this compound in different oak tissues and under various stress conditions to establish a clear correlation with defense responses.

-

Investigate the direct impact of this compound on the salicylic acid and jasmonic acid signaling pathways in Quercus species to confirm its role as a defense signaling molecule.

-

Explore the potential for synergistic or antagonistic interactions between this compound and other secondary metabolites in oak.

A deeper understanding of this compound's role in plant defense will not only enhance our knowledge of plant-insect and plant-pathogen interactions but also open up new avenues for the development of novel, natural-product-based strategies for crop protection and for the discovery of new bioactive compounds for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Effects of climate on leaf phenolics, insect herbivory, and their relationship in pedunculate oak (Quercus robur) across its geographic range in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Fungal and Bacterial Plant Pathogens In Vitro and In Planta with Ultrashort Cationic Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antifeeding Activity of Several Plant Extracts Against Lymantria dispar L. (Lepidoptera: Lymantriidae) Larvae | Pesticides and Phytomedicine / Pesticidi i fitomedicina [aseestant.ceon.rs]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi | Journal of BioScience and Biotechnology [editorial.uni-plovdiv.bg]

- 14. mdpi.com [mdpi.com]

- 15. scielo.br [scielo.br]

- 16. mdpi.com [mdpi.com]

- 17. Growth rate inhibition of phytopathogenic fungi by characterized chitosans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

Preliminary Biological Activity Screening of Roburin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roburin A, a prominent ellagitannin found in oak wood, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the hydrolyzable tannin family, this compound is a complex polyphenol that, upon ingestion, is metabolized by gut microbiota into smaller, bioactive molecules such as urolithins. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound and its related compounds, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Antioxidant Activity

This compound and its derivatives exhibit potent antioxidant properties, contributing to the neutralization of harmful free radicals and the reduction of oxidative stress. The antioxidant capacity of this compound-rich extracts has been quantified using various in vitro assays.

Quantitative Antioxidant Data

The antioxidant capacity of Robuvit®, a standardized French oak wood extract rich in roburins including this compound, has been evaluated using the Trolox Equivalent Antioxidant Capacity (TEAC) method.

| Sample | Assay | Result | Reference |

| Robuvit® | TEAC | 6.37 µmol Trolox equivalent/mg | [1][2][3] |

Experimental Protocols

The TEAC assay measures the antioxidant capacity of a substance by its ability to scavenge the stable radical cation ABTS•+.

Principle: The pre-formed radical monocation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, as measured by the decrease in absorbance, is proportional to the antioxidant's concentration and is compared to that of a standard antioxidant, Trolox.

Procedure:

-

Preparation of ABTS•+ radical solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical.

-

Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay:

-

Add 10 µL of the test sample (this compound or extract) at various concentrations to a cuvette.

-

Add 1 mL of the diluted ABTS•+ solution and mix thoroughly.

-

Record the absorbance at 734 nm after a fixed time (e.g., 6 minutes).

-

-

Calculation: The percentage inhibition of absorbance is calculated and plotted against the concentration of the test sample and Trolox. The TEAC value is determined by dividing the slope of the calibration curve for the sample by the slope of the calibration curve for Trolox.

Anti-inflammatory Activity

This compound and its metabolites have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic diseases.

Quantitative Anti-inflammatory Data

Studies on roburic acid, a compound structurally related to this compound, have shown its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

| Compound | Inflammatory Mediator | Inhibition | Cell Line | Reference |

| Roburic Acid | Nitric Oxide (NO) | Dose-dependent reduction | RAW264.7 | |

| Roburic Acid | Interleukin-6 (IL-6) | Dose-dependent reduction | RAW264.7 |

NF-κB Signaling Pathway

This compound and its metabolites, such as urolithins, exert their anti-inflammatory effects by targeting key components of the NF-κB signaling cascade. This includes the inhibition of IκBα (inhibitor of kappa B alpha) phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. Consequently, the transcription of pro-inflammatory genes, such as those encoding for iNOS (inducible nitric oxide synthase) and various cytokines, is suppressed.

Experimental Protocols

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Procedure:

-

Cell Culture: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Anticancer Activity

Preliminary studies suggest that this compound and its related compounds possess anticancer properties, particularly against colorectal cancer cells. These effects are attributed to the induction of cell cycle arrest and apoptosis.

Quantitative Anticancer Data

The cytotoxic effects of roburic acid have been evaluated against various human colorectal cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.

| Cell Line | IC50 (µM) | Reference |

| HCT-116 | 3.90 | |

| HCT-15 | 4.77 | |

| HT29 | 5.35 | |

| Colo205 | 14.54 |

Cell Cycle Regulation

Metabolites of this compound, such as Urolithin A, have been shown to induce cell cycle arrest, primarily at the G1 phase. This is achieved through the modulation of key cell cycle regulatory proteins. Urolithin A has been observed to decrease the expression of Cyclin D1 and increase the levels of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27[1].

Induction of Apoptosis

Urolithin A has also been found to induce apoptosis in cancer cells. For example, treatment of Jurkat and K562 leukemic cell lines with Urolithin A resulted in a significant increase in the percentage of apoptotic cells.

| Cell Line | Treatment | Apoptotic Cells (%) | Reference |

| Jurkat | Urolithin A | Significant increase | [3] |

| K562 | Urolithin A | Significant increase | [3] |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Experimental Workflows

The following diagram illustrates a general workflow for the preliminary screening of the biological activity of this compound.

Conclusion

The preliminary biological activity screening of this compound and its related compounds reveals a promising profile for further investigation. Its significant antioxidant, anti-inflammatory, and anticancer activities, supported by the quantitative data and mechanistic insights presented in this guide, highlight its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and workflows provided herein offer a solid foundation for researchers to build upon in their exploration of this compound's full therapeutic potential. Further studies are warranted to elucidate the precise molecular mechanisms and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of Clinical Effects and Presumed Mechanism of Action of the French Oak Wood Extract Robuvit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

In Silico Prediction of Roburin A Bioactivity: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roburin A, a complex ellagitannin found in oak species, represents a class of large polyphenolic compounds whose direct bioactivity is challenging to assess through traditional high-throughput screening. This technical guide outlines a comprehensive in silico strategy to predict the bioactivity of this compound, focusing on a workflow that addresses its metabolic transformation into smaller, more bioavailable compounds known as urolithins. Given the current research landscape, which heavily emphasizes the biological effects of these metabolites, this guide provides detailed computational protocols for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as the molecular interactions of both this compound and its key metabolites—urolithins A, B, and C. We present structured data tables for the predictable physicochemical and pharmacokinetic properties and detail the experimental protocols for molecular docking and molecular dynamics simulations. Furthermore, we visualize the proposed computational workflow and the key signaling pathways modulated by this compound's metabolites using Graphviz diagrams, offering a roadmap for the virtual screening and mechanistic elucidation of this complex natural product.

Introduction

This compound is a dimeric ellagitannin composed of two vescalagin (B1683822) subunits, found predominantly in oak wood. As a large and complex polyphenol, its oral bioavailability is presumed to be low. The primary mechanism of its biological action is indirect, occurring after its metabolism by gut microbiota into smaller, more readily absorbed molecules called urolithins.[1][2] These metabolites, particularly Urolithin A, B, and C, are credited with a range of health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties, as well as the modulation of cellular processes like mitophagy and ribosomal biogenesis.[3][4]

Predicting the bioactivity of a large parent compound like this compound requires a multi-step in silico approach that considers both the parent molecule and its bioactive metabolites. This guide provides a framework for such an analysis, leveraging established computational chemistry techniques to forecast pharmacokinetic profiles and identify potential molecular targets.

Proposed In Silico Workflow for this compound and its Metabolites

The computational evaluation of this compound's bioactivity is conceptualized as a multi-stage process, beginning with the analysis of the parent compound and followed by a more detailed investigation of its primary gut metabolites.

Data Presentation: Predicted Physicochemical and ADMET Properties

Quantitative in silico predictions of key molecular descriptors and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for assessing the drug-likeness of a compound. The following tables summarize these predictions for this compound and its primary metabolites.

Table 1: Predicted Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors |

| This compound | C₈₂H₅₀O₅₁ | 1851.25 | -2.5 (predicted) | 28 | 51 |

| Urolithin A | C₁₃H₈O₄ | 228.20 | 2.31 (predicted) | 2 | 4 |

| Urolithin B | C₁₃H₈O₃ | 212.20 | 2.65 (predicted) | 1 | 3 |

| Urolithin C | C₁₃H₈O₅ | 244.20 | 1.98 (predicted) | 3 | 5 |

Note: Values for this compound are estimated due to its complexity and may vary between prediction tools. Urolithin data is derived from publicly available databases and in silico studies.

Table 2: Predicted ADMET Properties

| Compound | Human Intestinal Absorption | Blood-Brain Barrier Permeability | CYP2D6 Inhibitor | Hepatotoxicity | LD₅₀ (rat, oral) |

| This compound | Low | No | (Predicted) Yes | (Predicted) Yes | Not available |

| Urolithin A | High | Yes | No | No | 945 mg/kg[3] |

| Urolithin B | High | Yes | No | No | 10000 mg/kg[3] |

| Urolithin C | High | No | No | No | 945 mg/kg[3] |

Note: Predictions are generated using computational models and require experimental validation.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of in silico experiments. The following protocols outline the key steps for ADMET prediction, molecular docking, and molecular dynamics simulations.

In Silico ADMET and Physicochemical Property Prediction

This protocol describes the use of web-based tools for the rapid prediction of ADMET and physicochemical properties.

-

Ligand Preparation:

-

Web Server Selection:

-

Utilize comprehensive web servers such as SwissADME or pkCSM for property prediction.

-

-

Prediction Execution:

-

Input the SMILES or upload the SDF file for each compound into the selected web server.

-

Run the prediction analysis.

-

-

Data Collection:

-

Collect the predicted values for molecular weight, LogP, number of hydrogen bond donors and acceptors, human intestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and toxicity.

-

Molecular Docking

This protocol details the steps for performing molecular docking to predict the binding orientation of a ligand to a protein target.

-

Protein and Ligand Preparation:

-

Download the 3D structure of the target protein in PDB format from the Protein Data Bank.

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

-

Obtain the 3D structure of the ligand (e.g., Urolithin A) from a database or draw it using a molecular editor. Convert the ligand to the appropriate format (e.g., PDBQT for AutoDock).

-

-

Grid Box Generation:

-

Define the binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

-

Generate a grid box that encompasses the defined binding site. The grid parameters define the search space for the docking algorithm.

-

-

Docking Simulation:

-

Choose a docking program (e.g., AutoDock Vina, PyRx).

-

Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

-

Run the docking simulation.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (e.g., in kcal/mol).

-

Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using software like PyMOL or Chimera.

-

Molecular Dynamics (MD) Simulation

This protocol outlines the procedure for running an MD simulation to assess the stability of a protein-ligand complex obtained from molecular docking.

-

System Preparation:

-

Use the best-ranked docked pose of the protein-ligand complex as the starting structure.

-

Select a force field (e.g., AMBER, CHARMM) suitable for both the protein and the ligand.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the system to remove steric clashes and unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.

-

Equilibrate the system at the desired pressure (e.g., 1 atm) under NPT (constant number of particles, pressure, and temperature) conditions. This allows the solvent density to relax.

-

-

Production Run:

-

Run the production MD simulation for a specified time (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to evaluate the stability of the protein-ligand complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and analysis of intermolecular interactions over time.

-

Signaling Pathways and Mechanisms of Action

The bioactive metabolites of this compound, particularly urolithins, have been shown to modulate several key signaling pathways implicated in inflammation and cell growth.

NF-κB Signaling Pathway

Urolithins have demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is a critical pathway in the cellular response to inflammatory stimuli.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Urolithin A has been shown to inhibit this pathway, which is often dysregulated in cancer.[8]

Conclusion

The in silico prediction of this compound's bioactivity presents a complex but feasible challenge. A comprehensive computational approach must consider its metabolic fate and focus on the bioactivity of its gut-derived metabolites, the urolithins. The methodologies outlined in this guide, from ADMET prediction to molecular dynamics simulations, provide a robust framework for researchers to explore the therapeutic potential of this compound and similar complex natural products. The provided data and pathway diagrams serve as a starting point for hypothesis generation and further experimental validation. Future work should aim to generate more direct computational and experimental data on this compound itself to build a more complete understanding of its pharmacological profile.

References

- 1. In Silico ADME Methods Used in the Evaluation of Natural Products [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 4. nbinno.com [nbinno.com]

- 5. Urolithin A | C13H8O4 | CID 5488186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Urolithin B | C13H8O3 | CID 5380406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Urolithin C | C13H8O5 | CID 60198001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Urolithin A, a novel natural compound to target PI3K/AKT/mTOR pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Microbial Alchemy of the Gut: A Technical Guide to the Formation of Roburin A Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roburin A, a complex ellagitannin found in oak wood, has garnered significant interest within the scientific community for its potential health benefits. However, the bioavailability of this compound in its native form is limited. The true therapeutic potential of this compound is unlocked through its biotransformation by the gut microbiota into a series of bioactive metabolites known as urolithins. This technical guide provides an in-depth exploration of the formation of this compound metabolites, offering detailed experimental protocols, quantitative data, and visual representations of the metabolic pathways and experimental workflows. Understanding this intricate interplay between diet, microbiota, and host metabolism is paramount for the development of novel therapeutics and functional foods.

The Metabolic Journey of this compound: From Oak to Urolithins

This compound is a dimeric ellagitannin composed of two vescalagin (B1683822) subunits.[1] Its large molecular size precludes its direct absorption in the upper gastrointestinal tract. The transformation of this compound into bioavailable urolithins is a multi-step process orchestrated by a succession of gut microbial enzymatic activities.

The metabolic cascade begins with the hydrolysis of this compound into its constituent monomers, vescalagin and castalagin, and subsequently to ellagic acid. This initial breakdown is facilitated by the acidic environment of the stomach and microbial hydrolases in the gut.[2] Ellagic acid then serves as the central precursor for the synthesis of urolithins through a series of decarboxylation and dehydroxylation reactions carried out by specific gut bacteria.

The production of urolithins is highly dependent on an individual's gut microbiota composition, leading to the classification of individuals into different "metabotypes."[3] The primary metabotypes are Metabotype A, characterized by the production of Urolithin A as the final product, and Metabotype B, which produces Isourolithin A and Urolithin B in addition to Urolithin A. A third group, Metabotype 0, is unable to produce these final urolithins.

Key Microbial Players

Specific bacterial species have been identified as key players in the conversion of ellagic acid to urolithins. The process is a collaborative effort between different members of the gut microbial community:

-

Initial Converters (Ellagic Acid to Urolithin C/Isourolithin A): Gordonibacter urolithinfaciens, Gordonibacter pamelaeae, and Ellagibacter isourolithinifaciens, all belonging to the Eggerthellaceae family, are responsible for the initial steps of ellagic acid metabolism, leading to the formation of intermediate urolithins such as Urolithin M-5, Urolithin M-6, and ultimately Urolithin C and Isourolithin A.[4]

-

Final Converters (Urolithin C/Isourolithin A to Urolithin A/B): Members of the Enterocloster genus, including Enterocloster bolteae, Enterocloster asparagiformis, and Enterocloster citroniae, possess the necessary enzymes to carry out the final dehydroxylation steps, converting Urolithin C to Urolithin A and Isourolithin A to Urolithin B.[5]

Quantitative Analysis of this compound Metabolites

The following tables summarize the quantitative data on the formation of urolithins from ellagitannin sources, providing insights into the efficiency of this metabolic conversion.

Table 1: Urolithin Concentrations in Human Serum after Consumption of an Oak Wood Extract (Robuvit®)

| Urolithin Metabolite | Median Concentration (ng/mL) | Interquartile Range (IQR) |

| Urolithin A | 14.0 | 57.4 |

| Urolithin B | 22.3 | 12.6 |

| Urolithin C | 2.66 | 2.08 |

Data from a study involving daily intake of 300 mg Robuvit® for 8 weeks.[6]

Table 2: In Vitro Conversion of Ellagic Acid by Human Fecal Microbiota

| Time Point | Ellagic Acid (µM) | Urolithin M-5 (µM) | Urolithin M-6 (µM) | Urolithin C (µM) | Urolithin A (µM) |

| 0 h | 30 | 0 | 0 | 0 | 0 |

| 24 h | ~5 | ~10 | ~5 | ~2 | ~8 |

| 48 h | <1 | ~2 | ~3 | ~5 | ~15 |

| 72 h | <1 | <1 | ~1 | ~8 | ~20 |

Representative data from an in vitro fermentation of 30 µM ellagic acid with human fecal suspension from a Urolithin A producer.[7]

Experimental Protocols

In Vitro Gut Fermentation of this compound with Human Fecal Microbiota

This protocol describes a method for simulating the colonic fermentation of this compound to assess its conversion to urolithins by the human gut microbiota.

Materials:

-

This compound (or a well-characterized oak wood extract rich in this compound)

-

Fresh human fecal samples from healthy donors (screened for different metabotypes if desired)

-

Anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂)

-

Basal fermentation medium (see below for composition)

-

Sterile anaerobic tubes or vials

-

Centrifuge

-

HPLC or UPLC-MS/MS system

Basal Fermentation Medium (per liter):

-

Peptone water: 2 g

-

Yeast extract: 2 g

-

NaCl: 0.1 g

-

K₂HPO₄: 0.04 g

-

KH₂PO₄: 0.04 g

-

MgSO₄·7H₂O: 0.01 g

-

CaCl₂·6H₂O: 0.01 g

-

NaHCO₃: 2 g

-

Tween 80: 2 ml

-

Hemin solution (5 mg/mL): 1 ml

-

Vitamin K1 solution (10 µL/mL): 1 ml

-

L-cysteine HCl: 0.5 g

-

Resazurin solution (0.1% w/v): 1 ml

-

Distilled water to 1 L

Procedure:

-

Preparation of Fecal Slurry:

-

Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic phosphate-buffered saline (PBS) inside an anaerobic chamber.

-

Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter.

-

-

Fermentation Setup:

-

Prepare the basal fermentation medium and dispense 9 mL into sterile anaerobic tubes.

-

Add this compound to the tubes to achieve the desired final concentration (e.g., 50-100 µM). A control with no substrate should also be prepared.

-

Inoculate each tube with 1 mL of the fecal slurry (10% v/v).

-

Seal the tubes tightly and incubate at 37°C under anaerobic conditions.

-

-

Sampling and Analysis:

-

At designated time points (e.g., 0, 12, 24, 48, 72 hours), remove an aliquot from each fermentation tube.

-

Stop the microbial activity by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) with formic acid).

-

Centrifuge the samples to pellet bacterial cells and debris.

-

Analyze the supernatant for this compound, its hydrolysis products (vescalagin, castalagin, ellagic acid), and urolithins using LC-MS/MS.

-

LC-MS/MS Quantification of this compound Metabolites in Fermentation Samples and Plasma

This protocol provides a general framework for the quantification of urolithins. Specific parameters should be optimized for the instrument used.

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled urolithin).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

Sample Preparation (Fermentation Supernatant):

-

Dilute the supernatant with the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute the analytes.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for urolithins.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each urolithin and internal standard must be determined.

Visualizing the Pathways and Workflows

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound to urolithins by gut microbiota.

Experimental Workflow for In Vitro Fermentation and Analysis

Caption: Workflow for in vitro fermentation and analysis of this compound metabolites.

Conclusion

The transformation of this compound by the gut microbiota into bioactive urolithins is a complex and fascinating process that underscores the importance of the gut microbiome in human health. This technical guide provides a comprehensive overview of the key metabolites, the microbial species involved, and the experimental methodologies required to study this phenomenon. The provided protocols and diagrams serve as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of these microbial metabolites. Further research focusing on the quantitative conversion rates of specific ellagitannins and the functional genomics of the involved bacteria will undoubtedly pave the way for personalized nutrition and novel therapeutic strategies targeting the gut microbiome.

References

- 1. mdpi.com [mdpi.com]

- 2. Gut microbiome-derived hydrolases—an underrated target of natural product metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Description of urolithin production capacity from ellagic acid of two human intestinal Gordonibacter species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Description of urolithin production capacity from ellagic acid of two human intestinal Gordonibacter species. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

The Influence of Roburin A-Containing Oak Wood Extract Metabolites on Ribosomal Biogenesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribosomal biogenesis, the intricate process of synthesizing ribosomes, is a fundamental cellular activity tightly linked to cell growth, proliferation, and protein synthesis. Dysregulation of this pathway is a hallmark of various diseases, including cancer, making it a compelling target for therapeutic intervention. Emerging research has highlighted the potential of natural compounds to modulate ribosomal biogenesis. This technical guide delves into the current understanding of the effects of metabolites derived from French oak wood extract, rich in Roburin A and other ellagitannins, on this crucial cellular process. While direct studies on this compound are limited, ex vivo evidence points towards a significant upregulation of ribosomal biogenesis in various cell types following exposure to the metabolites of this extract. This document provides a comprehensive summary of the available data, experimental methodologies, and a proposed mechanism of action for these effects.

Introduction: this compound and its Biological Context

This compound is a complex ellagitannin found in oak wood. It is a component of the commercially available French oak wood extract, Robuvit®. Ellagitannins, including this compound, are not directly absorbed by the body. Instead, they are metabolized by the gut microbiota into smaller, bioactive molecules, primarily urolithins (such as urolithin A, B, and C) and ellagic acid.[1][2] These metabolites are absorbed into the bloodstream and are believed to be responsible for the systemic biological effects observed after consumption of oak wood extract.[2]

Impact of Robuvit® Metabolites on Ribosomal Biogenesis

The primary evidence for the effect of this compound-containing extract metabolites on ribosomal biogenesis comes from a pilot study by Natella et al. (2014).[2] This study and subsequent reviews indicate that these metabolites can significantly influence the expression of genes involved in ribosome synthesis.

Summary of Key Findings

The following table summarizes the qualitative findings from the key research. It is important to note that specific quantitative data on the fold-change of individual ribosomal genes has not been published.

| Experimental System | Treatment | Observed Effect on Ribosomal Biogenesis | Affected Cell Types | Reference |

| Ex vivo cell culture | Serum from healthy volunteers supplemented with Robuvit® for 5 days | Increased expression of ribosomal genes, affecting ribosome, cell cycle, and spliceosome pathways. | Endothelial, Neuronal, and Keratinocyte cell lines | [1][2] |

Detailed Experimental Protocols

The following section outlines the methodologies employed in the pivotal study by Natella et al. (2014) to investigate the effects of Robuvit® metabolites on gene expression.

In Vivo Supplementation and Sample Collection

-

Participants: Healthy volunteers were recruited for the study.

-

Supplementation: Participants consumed a standardized French oak wood extract (Robuvit®) daily for a period of five days.

-

Blood Collection: Blood samples were collected from the participants before and after the supplementation period.

-

Serum Isolation: Serum was isolated from the collected blood samples to be used in the ex vivo experiments. This serum contained the metabolites of the oak wood extract.[2]

Ex Vivo Cell Culture and Treatment

-

Cell Lines: Three different human cell lines were used:

-

Endothelial cells

-

Neuronal cells

-

Keratinocyte cells

-

-

Treatment: The cultured cells were treated with the serum collected from the volunteers who had consumed the Robuvit® extract. This approach was designed to mimic the physiological exposure of these cell types to the metabolites in the body.[2]

Gene Expression Analysis

-

Technology: Gene expression profiling was performed using an Affymetrix array matrix.

-

Analysis: The functional analysis of the gene expression data revealed that the metabolites of Robuvit® significantly affected several cellular pathways, most notably those involved in:

-

Ribosome biogenesis

-